molecular formula C16H15FN4O2S B2479010 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 946304-55-8

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2479010
CAS No.: 946304-55-8
M. Wt: 346.38
InChI Key: PWLHWIDVUUAPKF-UHFFFAOYSA-N
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Description

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a chemical compound of significant interest in medicinal chemistry research, with a molecular formula of C16H15FN4O2S and a molecular weight of 346.38 g/mol. Its structure incorporates a 4-fluorobenzo[d]thiazole moiety linked to a 5-methylisoxazole group via a piperazine ring system. Researchers are particularly interested in this scaffold because its core components are associated with diverse pharmacological activities. The benzo[d]thiazole nucleus is a privileged structure in drug discovery, and recent scientific literature highlights its pronounced role in the development of new anti-tubercular agents, with several derivatives demonstrating potent activity against Mycobacterium tuberculosis by targeting the DprE1 enzyme . Furthermore, the 4-fluorobenzylpiperazine pharmacophore is a key feature in potent tyrosinase inhibitors, as evidenced by studies showing that derivatives with this fragment can exhibit significant inhibitory effects, acting as competitive inhibitors that bind to the enzyme's catalytic site . This compound is intended for research applications only, including but not limited to, investigations into enzyme inhibition, the development of novel therapeutic agents, and structure-activity relationship (SAR) studies. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-10-9-12(19-23-10)15(22)20-5-7-21(8-6-20)16-18-14-11(17)3-2-4-13(14)24-16/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLHWIDVUUAPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Fluorobenzo[d]thiazole Intermediate

      Starting Materials: 4-fluoroaniline and 2-aminothiophenol.

      Reaction: These are reacted in the presence of a suitable oxidizing agent like iodine or bromine to form 4-fluorobenzo[d]thiazole.

  • Piperazine Coupling

      Intermediate: The 4-fluorobenzo[d]thiazole is then reacted with piperazine.

      Conditions: This step typically requires a solvent like ethanol and a catalyst such as triethylamine, under reflux conditions.

  • Formation of the Methylisoxazole Intermediate

      Starting Materials: Acetone and hydroxylamine hydrochloride.

      Reaction: These are reacted to form 5-methylisoxazole.

  • Final Coupling

      Intermediate: The piperazine-fluorobenzo[d]thiazole intermediate is coupled with the 5-methylisoxazole intermediate.

      Conditions: This step often involves a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesis and purification systems would be essential to maintain consistency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the piperazine and isoxazole moieties.
    • Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction

    • Reduction reactions can occur at the thiazole ring.
    • Reagents: Sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution

    • The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.
    • Reagents: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Leads to the formation of N-oxides or hydroxylated derivatives.

    Reduction: Produces reduced thiazole derivatives.

    Substitution: Results in various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Used in the synthesis of novel polymers and materials with unique electronic properties.

Biology

    Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.

    Anti-inflammatory: Inhibits key enzymes involved in the inflammatory response.

Medicine

    Anticancer: Shows potential in inhibiting the growth of cancer cells by targeting specific molecular pathways.

    Neuroprotective: May protect neuronal cells from oxidative stress and apoptosis.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It targets enzymes like cyclooxygenase (COX) and various kinases involved in cell signaling.

    Pathways: Inhibits the NF-κB pathway, reducing inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Key structural analogs include:

Compound Name Core Structure Substituents/Modifications Reference
Target Compound Piperazine-benzothiazole-isoxazole 4-Fluorobenzo[d]thiazole; 5-methylisoxazole -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Piperazine-pyrazole-thiazole Chlorophenyl; triazole; fluorophenyl
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) Piperazine-pyrazole-thiazole Fluorophenyl; triazole; fluorophenyl
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazine-fluorobenzoyl-hydroxyphenyl Trifluoroacetate counterion; hydroxyphenyl ketone
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone Piperazine-benzothiazole-isoxazole 6-Ethoxybenzo[d]thiazole; isoxazol-5-yl (no methyl group)
  • Halogen Effects: Compounds 4 and 5 differ only in the halogen substituent (Cl vs. F), yet both exhibit isostructural triclinic packing (P¯I symmetry) with two independent molecules per asymmetric unit.
  • Heterocycle Variations : Replacing the target compound’s 5-methylisoxazole with a triazole (Compounds 4 and 5) introduces additional hydrogen-bonding capabilities, which could affect receptor binding. Conversely, the ethoxy group in the analog from increases lipophilicity compared to the target’s fluorine .
  • Counterion Influence : The trifluoroacetate counterion in the compound enhances solubility compared to neutral analogs like the target compound. The hydroxyphenyl group may also introduce hydrogen bonding, affecting crystallinity .

Crystallographic and Conformational Analysis

  • Isostructurality: Compounds 4 and 5 share nearly identical crystal lattices but exhibit minor conformational differences due to halogen size.
  • Planarity vs. Flexibility : The target compound’s 5-methylisoxazole and fluorobenzo[d]thiazole groups likely enforce a semi-planar conformation, similar to Compounds 4 and 5. However, the methylisoxazole’s steric bulk may reduce rotational freedom compared to triazole-containing analogs .

Implications for Drug Design

  • Substituent Effects : Fluorine and ethoxy groups modulate lipophilicity and metabolic stability, while heterocycles like triazoles or pyrazoles introduce hydrogen-bonding motifs. These modifications could tailor bioavailability or target selectivity.
  • Crystallographic Insights : Isostructurality among halogenated analogs suggests predictable solid-state behavior, aiding in polymorph control during formulation.

Biological Activity

The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule characterized by its unique structural features, including a piperazine ring and various functional groups that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H15FN4O2SC_{15}H_{15}FN_{4}O_{2}S, with a molecular weight of approximately 342.37 g/mol. The structure incorporates a fluorobenzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a methylisoxazole unit via a methanone group.

Target Enzyme: Tyrosinase

The primary biological target for this compound is tyrosinase , an enzyme critical in the biosynthesis of melanin. Inhibition of tyrosinase is significant in treating hyperpigmentation disorders.

Mode of Action

The compound acts as a competitive inhibitor of tyrosinase. This inhibition affects the melanogenesis pathway, leading to potential antimelanogenic effects.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in biological assays.
  • Anticancer Potential : Similar compounds have been evaluated for their anticancer properties, indicating that this compound may also exhibit such activity.

Case Studies and Research Findings

  • Tyrosinase Inhibition Studies
    • A study evaluated the inhibitory effects of structurally related compounds on tyrosinase from Agaricus bisporus. The results showed that certain derivatives exhibited IC50 values significantly lower than that of the reference compound kojic acid, suggesting enhanced potency in inhibiting melanin production .
CompoundIC50 (μM)Reference Compound (Kojic Acid)IC50 (μM)
Compound 260.18Kojic Acid17.76
  • Docking Studies
    • Molecular docking studies revealed the binding modes of these compounds within the active site of tyrosinase, providing insights into their competitive inhibition mechanisms .
  • Antimelanogenic Effects
    • In vitro studies on B16F10 melanoma cells demonstrated that certain derivatives exerted antimelanogenic effects without cytotoxicity, highlighting their potential for cosmetic applications .

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the compound's structure affect its biological activity will aid in optimizing its efficacy.
  • In Vivo Studies : Animal models should be utilized to evaluate the pharmacokinetics and therapeutic potential in real biological systems.
  • Clinical Applications : Investigating its use in dermatological formulations for treating hyperpigmentation and other skin disorders.

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